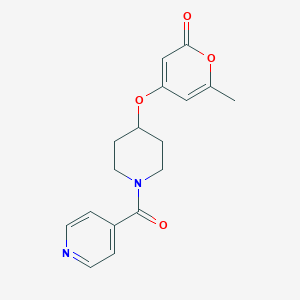

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, commonly known as INO-1001, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP). PARP is a family of enzymes that play an important role in DNA repair and cell survival. INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and inflammation.

科学的研究の応用

Chemical Protection and Synthetic Applications

- 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) is highlighted for its acid lability, comparable to 4-methoxytetrahydropyran-4-yl (Mthp) protecting group, particularly under mild hydrolytic conditions. It exhibits remarkable stability even under more drastic conditions required for removing other protecting groups, making it a valuable entity in the synthesis of complex molecules (Reese, Serafinowska & Zappia, 1986).

Catalysis and Green Chemistry

- Isonicotinic acid demonstrates its dual role as a biological organocatalyst in the green synthesis of pyranopyrazoles. This process involves a one-pot, four-component condensation reaction, emphasizing the acid's efficacy and the method's environmental friendliness due to its solvent-free conditions (Zolfigol et al., 2013).

Medicinal Chemistry and Biological Applications

- The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation exhibits potential in insecticidal and antibacterial applications. This study underlines the synthesis method's efficiency and the biological relevance of the resultant compounds (Deohate & Palaspagar, 2020).

- N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides showcase significant antimicrobial activities, marking their importance in the development of new antimicrobial agents (Raval et al., 2009).

Nanotechnology and Material Science

- Cadmium coordination polymers with isonicotinate groups form diamondoid structures, offering insights into the design of nanoporous materials. This research provides a foundation for future studies on the structural dynamics and potential applications of such complex coordinated networks (Evans et al., 1999).

作用機序

Target of Action

The primary target of this compound, also known as 4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

The compound acts as a selective inhibitor of the c-KIT kinase . It has been reported to completely abolish the activity of ABL and FLT3 kinases, which are other important targets of clinically used c-KIT kinase inhibitors .

Biochemical Pathways

The compound effectively affects c-KIT-mediated signaling pathways . The inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

The compound has shown acceptable bioavailability (36%) . This property is crucial for its efficacy, as it determines the extent and rate at which the compound reaches its site of action.

Result of Action

The compound displays great antiproliferative efficacy against GIST cell lines . It has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .

特性

IUPAC Name |

6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIFRBNIUDNCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)